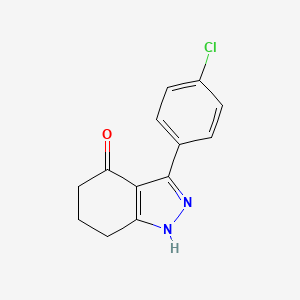

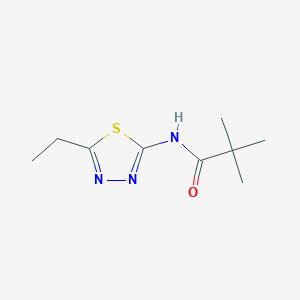

![molecular formula C22H24N6O2 B5505807 N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)

N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine and related compounds involves multiple steps, including the condensation of specific pyridazinone derivatives with aromatic aldehydes, and further modifications through reactions with thiourea, halocompounds, and other reagents to achieve the desired molecular structure. These syntheses have contributed to the development of compounds with potential biological activities, including those with antagonist activities against specific receptors (Corsano et al., 1995), (Darwish et al., 2011).

Molecular Structure Analysis

Studies on the molecular structure of related compounds have shown the importance of the arrangement and substitution patterns on the pyridazinone core. For instance, the structural analysis of anticonvulsant drugs revealed insights into the orientation and electronic properties of substituted pyridazines, highlighting the significance of the structural configuration for biological activity (Georges et al., 1989).

Chemical Reactions and Properties

Chemical reactions involving this compound and similar molecules often include nucleophilic substitution reactions, cyclizations, and condensations to introduce various functional groups and achieve complex heterocyclic structures. These reactions underline the versatile chemical behavior and reactivity of the pyridazinone scaffold, enabling the synthesis of a wide range of derivatives with varied properties (Gaby et al., 2003), (Al-Saleh et al., 2006).

Physical Properties Analysis

The physical properties of compounds in this chemical class, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The X-ray diffraction and molecular modeling studies have provided valuable information on the conformation and stability of these molecules, facilitating the understanding of their interactions at the molecular level (Georges et al., 1989).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are crucial for the potential therapeutic application of these compounds. Structural modifications and the introduction of specific substituents significantly affect their pharmacological profile, offering insights into the design of more effective and selective agents (Shim et al., 2002).

Applications De Recherche Scientifique

Antitumor Activity

Compounds containing pyridine and piperazine moieties, such as N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine, have been explored for their antitumor properties. Studies have demonstrated that bis-indole derivatives, which share structural similarities with the compound , exhibit significant antitumor activity. These compounds were evaluated for their effectiveness against various human cell lines, showing promising results in inhibiting tumor growth. The mechanism of action for these compounds includes proteasome inhibition and inhibition of plasma membrane electron transport, which are critical pathways in cancer cell proliferation and survival (Andreani et al., 2008).

Synthesis and Molecular Docking

The synthesis of novel pyridine and fused pyridine derivatives, including compounds similar to this compound, has been reported. These compounds have undergone molecular docking screenings to evaluate their potential interactions with specific target proteins. Such studies are crucial in drug development as they provide insights into the binding efficiencies and mechanisms of action of potential therapeutic agents. The synthesized compounds have also been tested for antimicrobial and antioxidant activities, showing moderate to good efficacy in these areas (Flefel et al., 2018).

Heterocyclic Synthesis

Research on the synthesis of heterocyclic compounds, including pyridazinone derivatives, is relevant to understanding the chemical properties and potential applications of this compound. These studies involve the preparation of enamines and their subsequent transformation into various heterocyclic compounds, offering valuable insights into the versatility and reactivity of such structures in chemical synthesis (Darwish et al., 2011).

Structure-Activity Relationships

Investigations into the structure-activity relationships (SAR) of compounds featuring pyridine and piperazine units have led to the discovery of molecules with potent antiproliferative activities. These studies focus on the synthesis of phenoxazinones and related structures, evaluating their effects on human neoplastic cell lines. The findings from SAR studies contribute to the design and optimization of new compounds with enhanced therapeutic potential (Bolognese et al., 2002).

Propriétés

IUPAC Name |

1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O2/c1-17-7-8-19(23-15-17)24-20-9-10-21(26-25-20)27-11-13-28(14-12-27)22(29)16-30-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGAUCGIZWKCHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)

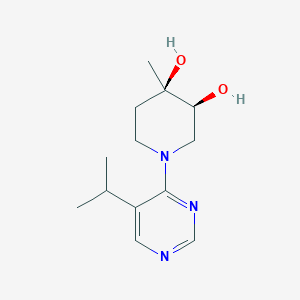

![(1S*,2S*)-2-[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclohexanol](/img/structure/B5505782.png)

![N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)

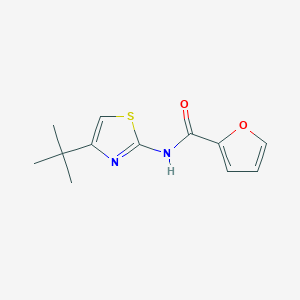

![4-[(4,6-dimethyl-2-pyrimidinyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5505803.png)

![(4-morpholinylmethyl)[2-(4-pyridinyl)ethyl]phosphinic acid](/img/structure/B5505820.png)

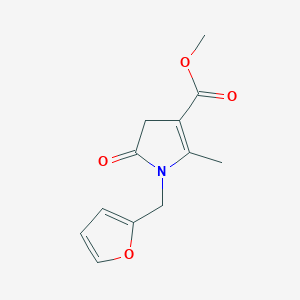

![1-(2,3-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinecarboxamide](/img/structure/B5505831.png)